N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide
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Overview
Description
- The pyridazinone derivative is then alkylated using 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to introduce the ethyl group, forming N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)amine.
Formation of the Final Compound:
- The final step involves the acylation of the amine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazinone derivatives.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include phenolic derivatives.
- Reduction products include dihydropyridazinone derivatives.
- Substitution products vary depending on the nucleophile used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide typically involves multiple steps:
-
Formation of the Pyridazinone Core:
- Starting with 4-ethoxybenzaldehyde, it undergoes a condensation reaction with hydrazine hydrate to form 4-ethoxyphenylhydrazine.
- This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-one.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The exact mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes, which could explain its potential anti-inflammatory or anticancer properties. The fluorobenzamide moiety may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness:
- The presence of the ethoxy group in N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide may influence its lipophilicity and, consequently, its pharmacokinetic properties.
- The fluorine atom in the benzamide moiety can enhance metabolic stability and binding affinity to certain molecular targets compared to other halogenated derivatives.
This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-2-28-18-9-5-15(6-10-18)19-11-12-20(26)25(24-19)14-13-23-21(27)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTRNVSZKDWMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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